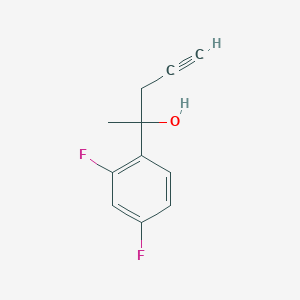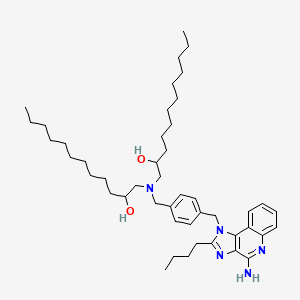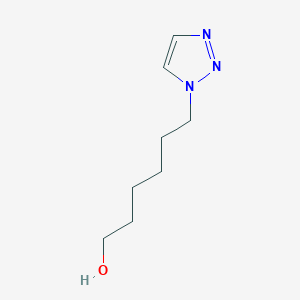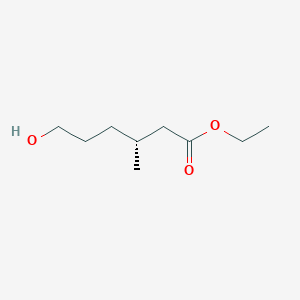![molecular formula C15H11NO4 B11928186 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and have been extensively studied for their pharmacological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, followed by a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of HIV-1 integrase.
Medicine: Investigated for its anticancer, antimalarial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes and pigments due to its stable indole core.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit HIV-1 integrase by chelating with two Mg²⁺ ions within the enzyme’s active site . This inhibition prevents the integration of viral DNA into the host genome, thereby impeding viral replication. The molecular targets and pathways involved include the DDE motif of the integrase enzyme, which is crucial for its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
- Indole-2-carboxylic acid
- Indole-3-carboxylic acid
- Indole-2-carboxamide
Comparison: 1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid is unique due to its dual carboxylic acid groups, which enhance its binding affinity to enzyme active sites. Compared to indole-2-carboxylic acid, it exhibits higher potency in enzyme inhibition due to the additional carboxymethyl group. Indole-3-carboxylic acid and indole-2-carboxamide, while structurally similar, do not possess the same level of enzyme inhibitory activity .
Eigenschaften
Molekularformel |
C15H11NO4 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
1-(carboxymethyl)benzo[g]indole-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO4/c17-13(18)8-16-12(15(19)20)7-10-6-5-9-3-1-2-4-11(9)14(10)16/h1-7H,8H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
AKGLRHRNGGDMDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2N(C(=C3)C(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)


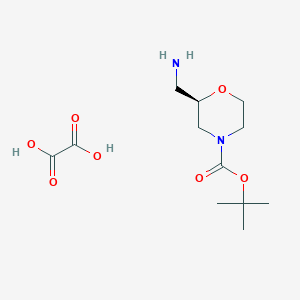

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
